molecular formula C16H23ClN2O3S B4519377 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-PROPYLPIPERIDINE-4-CARBOXAMIDE

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-PROPYLPIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4519377
M. Wt: 358.9 g/mol
InChI Key: UUIBFUJARWORDY-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methanesulfonyl]-N-propylpiperidine-4-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. The compound’s structure includes a piperidine ring, a carboxamide group, and a methanesulfonyl group attached to a chlorophenyl moiety. This unique combination of functional groups contributes to its diverse chemical reactivity and potential biological activity.

Scientific Research Applications

1-[(3-Chlorophenyl)methanesulfonyl]-N-propylpiperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Preparation Methods

The synthesis of 1-[(3-chlorophenyl)methanesulfonyl]-N-propylpiperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where a carboxylic acid derivative reacts with an amine.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group is introduced using methanesulfonyl chloride in the presence of a base.

    Chlorophenyl Substitution: The final step involves the substitution of a hydrogen atom on the phenyl ring with a chlorine atom, typically using a chlorinating agent.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-[(3-Chlorophenyl)methanesulfonyl]-N-propylpiperidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.

    Substitution: The methanesulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the specific reaction and conditions employed.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methanesulfonyl]-N-propylpiperidine-4-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form specific interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with its targets. These interactions can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific target and context of use.

Comparison with Similar Compounds

1-[(3-Chlorophenyl)methanesulfonyl]-N-propylpiperidine-4-carboxamide can be compared with similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-N-propylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O3S/c1-2-8-18-16(20)14-6-9-19(10-7-14)23(21,22)12-13-4-3-5-15(17)11-13/h3-5,11,14H,2,6-10,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIBFUJARWORDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-PROPYLPIPERIDINE-4-CARBOXAMIDE
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1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-PROPYLPIPERIDINE-4-CARBOXAMIDE

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